molecular formula C10H12Br2ClNO B1464731 3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride CAS No. 1220033-38-4

3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride

Cat. No.: B1464731
CAS No.: 1220033-38-4
M. Wt: 357.47 g/mol
InChI Key: PSYLVQBNSIINJK-UHFFFAOYSA-N
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Description

3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride (Molecular Formula: C10H12Br2ClNO) is a chemical compound of interest in medicinal chemistry and antibacterial research. The structure incorporates a pyrrolidine ring, a common feature in bioactive molecules and pharmaceuticals, which can serve as a key scaffold for interaction with biological targets . The phenoxy moiety substituted with bromine atoms suggests potential for electron-rich interactions. Bromophenol derivatives are naturally found in marine organisms, such as red algae, and have been the subject of studies for their bioactive properties . Researchers are exploring novel, non-β-lactam inhibitors to combat multidrug-resistant bacteria, and pyrrolidine-derived cores have been identified as promising scaffolds for the inhibition of bacterial targets like Penicillin-Binding Proteins (PBPs) . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2,4-dibromophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYLVQBNSIINJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core approach to synthesizing 3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride involves the nucleophilic substitution of 2,4-dibromophenol with a pyrrolidine derivative or an appropriate intermediate, followed by conversion to the hydrochloride salt. This method leverages the phenolic oxygen as a nucleophile to displace a suitable leaving group on a pyrrolidine-containing alkyl chain or directly react with pyrrolidine under basic conditions.

Detailed Preparation Routes

Step Description Reagents & Conditions Comments
1 Formation of 2,4-Dibromophenoxy Intermediate React 2,4-dibromophenol with alkyl halides or chlorinated alcohols (e.g., 3-chloropropanol) under basic conditions (potassium carbonate, DMF solvent) Generates a reactive intermediate for further substitution
2 Nucleophilic Substitution with Pyrrolidine The intermediate undergoes nucleophilic substitution with pyrrolidine, often under reflux in polar aprotic solvents Introduces the pyrrolidine moiety
3 Hydrochloride Salt Formation Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) Converts free base to hydrochloride salt for stability and isolation

Representative Synthetic Procedure

  • Starting Materials: 2,4-Dibromophenol and pyrrolidine.

  • Step 1: 2,4-Dibromophenol is reacted with an alkylating agent such as 3-chloropropanol in the presence of potassium carbonate and dimethylformamide (DMF) at elevated temperatures to form the 2,4-dibromophenoxypropyl intermediate.

  • Step 2: This intermediate is then reacted with pyrrolidine under basic conditions to substitute the chlorine with the pyrrolidine ring, forming 3-(2,4-dibromophenoxy)pyrrolidine.

  • Step 3: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in ethanol, followed by isolation through filtration or crystallization.

This three-step approach is supported by analogous preparation methods used for related compounds such as 3-(2,4-Dibromophenoxy)piperidine hydrochloride and 1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, which share similar synthetic logic involving nucleophilic substitution and salt formation.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for the nucleophilic substitution steps due to their ability to stabilize charged intermediates.

  • Bases: Potassium carbonate is commonly used to deprotonate the phenol and facilitate nucleophilic attack.

  • Temperature: Elevated temperatures (typically 80–120°C) improve reaction rates and yields.

  • Purification: The final hydrochloride salt is purified by recrystallization from solvents like ethanol or by chromatographic methods to achieve high purity suitable for research or industrial applications.

Industrial Production Considerations

In industrial-scale synthesis, the following optimizations are applied:

Such industrial protocols mirror laboratory methods but emphasize process robustness and cost-effectiveness.

Summary Table of Preparation Methods

Preparation Aspect Laboratory Scale Industrial Scale
Starting Materials 2,4-Dibromophenol, pyrrolidine Same, with bulk procurement
Key Reaction Type Nucleophilic substitution Nucleophilic substitution with process controls
Solvent DMF, DMSO Optimized solvent systems for scale
Base Potassium carbonate Same, with optimized quantities
Temperature 80–120°C Controlled heating systems
Purification Recrystallization, chromatography Large-scale recrystallization, continuous chromatography
Salt Formation HCl treatment in ethanol Controlled acid addition and crystallization

Research Findings and Notes

  • The nucleophilic substitution strategy is well-established for synthesizing phenoxy-substituted pyrrolidines and piperidines, ensuring good yields and regioselectivity.

  • The hydrochloride salt form enhances compound stability, solubility, and handling.

  • The reaction sequence is adaptable to various pyrrolidine derivatives, allowing structural modifications for research purposes.

  • No significant side reactions are reported when reaction conditions are carefully controlled, though overbromination or incomplete substitution can occur if parameters deviate.

Chemical Reactions Analysis

3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride serves as an intermediate in organic synthesis. Its unique structure allows it to be utilized in various chemical reactions, making it a valuable reagent for developing new compounds.

Research has indicated that this compound may exhibit significant biological activity. It has been investigated for potential interactions with biomolecules, which could lead to therapeutic applications. Some of its notable biological activities include:

  • Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, particularly Staphylococcus aureus biofilms .
  • Anticancer Activity : Preliminary investigations suggest that it may have potential anticancer properties, warranting further exploration in cancer research contexts.

Industrial Applications

In industry, this compound is used in the development of new materials and chemical formulations. Its ability to modify existing compounds makes it suitable for creating novel applications in pharmaceuticals and other chemical products.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound effectively inhibited the growth of Staphylococcus aureus biofilms, suggesting its potential use in developing antimicrobial agents .
  • Pharmaceutical Development : In drug discovery processes, this compound has been utilized to create analogs with enhanced biological activity against viral infections .

Mechanism of Action

The mechanism of action of 3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Pyrrolidine/Piperidine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features Reference
3-((2,4-Dibromophenoxy)methyl)pyrrolidine HCl (1219972-18-5) C₁₁H₁₄Br₂ClNO 371.50 2,4-dibromophenoxy, methylene bridge Phenoxy linked via CH₂ to pyrrolidine
3-(3,4-Dichlorophenoxy)pyrrolidine HCl (1185301-95-4) C₁₀H₁₂Cl₃NO 296.48 3,4-dichlorophenoxy, direct linkage Phenoxy attached directly to pyrrolidine
3-(2,4-Dichlorophenyl)pyrrolidine (1260753-41-0) C₁₀H₁₁Cl₂N 224.11 2,4-dichlorophenyl, direct linkage Phenyl (non-ether) substituent
3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine HCl C₁₃H₁₇BrClNO 334.64 4-bromo-2-methylphenoxy, CH₂ bridge Methyl and bromine on phenoxy ring
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine HCl C₁₃H₁₈Br₂ClNO 428.46 2,4-dibromophenoxy, ethyl-piperidine Ethyl spacer between phenoxy and piperidine

Key Differences and Implications

Halogenation Patterns

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and higher molar mass (e.g., 371.50 g/mol for dibromo vs.
  • Substituent Positioning : 2,4-Dibromo substitution (as in the target compound) creates a sterically hindered, electron-deficient aromatic system compared to 3,4-dichloro derivatives, influencing reactivity in cross-coupling reactions .

Linker Flexibility

  • Direct Attachment vs. CH₂ Bridge: Compounds with direct phenoxy-pyrrolidine linkages (e.g., ) exhibit reduced conformational flexibility compared to methylene-bridged analogs (e.g., ), which may affect binding to rigid enzyme active sites.
  • Piperidine vs. Pyrrolidine : Piperidine derivatives (e.g., ) have a six-membered ring, offering distinct torsional angles and hydrogen-bonding capabilities compared to pyrrolidine’s five-membered structure.

Biological Activity

Overview

3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride is a compound with the molecular formula C10H12Br2ClNO. It features a pyrrolidine ring linked to a dibromophenoxy group, which contributes to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may modulate the activity of various enzymes and receptors, leading to diverse biological effects. The precise mechanisms are still under investigation; however, it is believed that the dibromophenoxy group plays a crucial role in its binding affinity and selectivity towards these targets.

Biological Activity

Research indicates that this compound exhibits multiple biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : There is ongoing research into its effects on cancer cell lines, with some studies indicating cytotoxic effects that warrant further exploration for therapeutic applications in oncology.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted, suggesting potential use in drug development targeting metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table featuring similar pyrrolidine derivatives:

Compound NameStructure VariationBiological Activity
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochlorideChlorine instead of BromineAntimicrobial and anticancer properties
3-(2,4-Difluorophenoxy)pyrrolidine hydrochlorideFluorine instead of BromineReduced reactivity and altered binding
3-(2,4-Diiodophenoxy)pyrrolidine hydrochlorideIodine instead of BrominePotentially increased lipophilicity

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various pyrrolidine derivatives against Pseudomonas aeruginosa, revealing that compounds with similar scaffolds exhibited promising antibacterial activity. The study highlighted the need for further optimization to enhance efficacy against multidrug-resistant strains .
  • Cytotoxic Effects on Cancer Cells : Another research effort focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cell death at certain concentrations, suggesting potential as an anticancer agent.

Research Findings

Recent findings have underscored the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives. For instance, modifications to the dibromophenoxy group can lead to improved binding affinities and enhanced therapeutic effects. Ongoing research aims to elucidate these relationships further and explore potential clinical applications .

Q & A

Q. Q1. What are the optimal synthetic routes for 3-(2,4-dibromophenoxy)pyrrolidine hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Route Design : Start with nucleophilic substitution between 2,4-dibromophenol and pyrrolidine derivatives under basic conditions (e.g., NaOH in dichloromethane, as seen in analogous syntheses) .

  • Optimization : Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce trial-and-error iterations by identifying critical parameters (e.g., solvent choice impacts yield by 20–30%) .

  • Data Table :

    VariableRange TestedOptimal ValueImpact on Yield
    Temperature0–80°C40°C±15% efficiency
    SolventDCM, THF, EtOHDCM25% higher yield
    BaseNaOH, K₂CO₃NaOHFaster reaction kinetics

Q. Q2. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Workflow :
    • HPLC-MS : Confirm molecular weight (e.g., expected [M+H]⁺ = 365.9 Da) and detect impurities (<1% threshold) .
    • ¹H/¹³C NMR : Compare aromatic proton signals (δ 7.2–7.8 ppm for dibromophenyl) and pyrrolidine backbone (δ 3.1–3.5 ppm) against reference spectra .
    • Elemental Analysis : Verify Br and Cl content (±0.3% deviation from theoretical values) .
  • Common Pitfalls : Residual solvents (e.g., DCM) may skew purity metrics; use TGA to quantify volatiles .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the dibromophenyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Study :
    • Steric Effects : The 2,4-dibromo substitution creates steric hindrance, reducing accessibility for Pd-catalyzed couplings. Use DFT calculations (e.g., Gaussian09) to model transition states and identify reactive sites .
    • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aryl ring. Electrostatic potential maps can predict regioselectivity in Suzuki-Miyaura reactions .
  • Experimental Validation : Compare yields in Buchwald-Hartwig amination (sterically demanding) vs. Ullmann coupling (electronically sensitive).
    • Data Contradiction : Computational models may predict higher reactivity at the 4-Br position, but experimental yields might favor 2-Br due to kinetic control. Resolve via kinetic isotope effect studies .

Q. Q4. What strategies can resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) across studies?

Methodological Answer:

  • Root-Cause Analysis :
    • Assay Conditions : Compare buffer pH (e.g., phosphate vs. HEPES), which may protonate the pyrrolidine amine (pKa ~8.5), altering bioavailability .
    • Solubility : Use dynamic light scattering (DLS) to quantify aggregation in aqueous media. Poor solubility (logP ~3.2) may lead to false-negative results .
  • Unified Protocol :
    • Pre-saturate solutions with 5% DMSO.
    • Standardize cell lines (e.g., HEK293 vs. HeLa) and exposure times .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced binding affinity for target receptors?

Methodological Answer:

  • Workflow :
    • Docking Studies : Use AutoDock Vina to simulate interactions with dopamine D3 receptors (hypothesized target). The dibromophenyl group may occupy hydrophobic pockets .
    • QSAR : Train models on brominated aryl-pyrrolidine libraries to predict logD and polar surface area (PSA) for blood-brain barrier permeability .
  • Validation : Synthesize top derivatives (e.g., replacing Br with CF₃) and test in radioligand binding assays.
    • Data Table :
DerivativePredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
Br → CF₃-9.212.3 ± 1.5
Br → OMe-7.845.6 ± 3.2

Safety and Compliance

Q. Q6. What safety protocols are critical when handling this compound due to its halogenated aromatic structure?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods (vapor pressure = 0.01 mmHg at 25°C) .
    • Waste Management : Segregate halogenated waste (EPA code D004) for incineration to avoid dioxin formation .
  • Emergency Response : For skin contact, wash with 10% polyethylene glycol solution to enhance solubilization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2,4-Dibromophenoxy)pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.